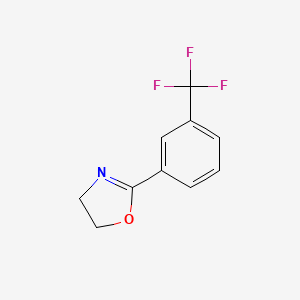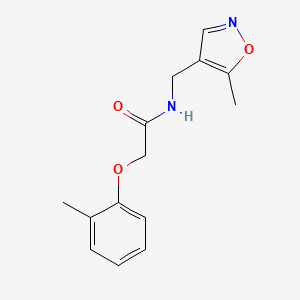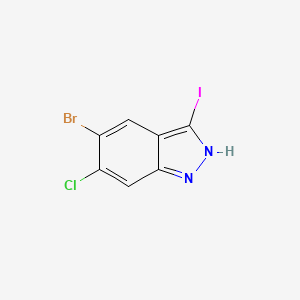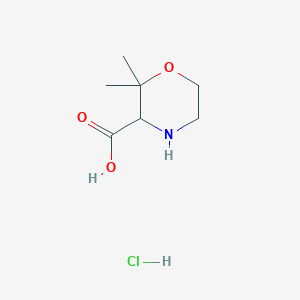![molecular formula C20H23NO3S B2381559 Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329222-34-6](/img/structure/B2381559.png)
Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ester group (carboxylate), an amide group (benzoyl)amino, and a heterocyclic group (tetrahydrobenzothiophene). These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene ring, for example, would likely contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ester group could undergo hydrolysis, while the amide group could participate in condensation reactions .Scientific Research Applications
Medicinal Chemistry and Drug Development
TFPPC belongs to the dihydropyrimidine derivative family, which has a wide range of therapeutic applications. These derivatives are essential building blocks of nucleic acids like DNA and RNA. TFPPC’s structural features make it a potential candidate for drug development. Notably, it exhibits antifungal, antiproliferative, antitumor, antihypertensive, cardiotonic, and anti-inflammatory properties .
Nonlinear Optical (NLO) Materials
The unique molecular structure of TFPPC makes it an interesting candidate for nonlinear optical applications. Researchers have studied its optical characteristics using density functional theory (DFT) simulations. By analyzing the polar relationship, they predicted changes in hyperpolarizability. TFPPC could find use in NLO devices and materials .
Antibacterial Activity
Docking experiments revealed TFPPC’s theoretical antibacterial capabilities. It is particularly effective against Staphylococcus aureus compared to Bacillus subtilis. These findings suggest its potential as an antibacterial agent .
Supramolecular Assemblies and Sensors
TFPPC’s pharmacophore properties have garnered interest. The (±)-4-(3-hydroxyphenyl)-2-thione derivative monasterol, a precursor anti-cancer medication, suppresses the mitotic kinesin-5 protein. Researchers have explored its role in supramolecular assemblies and sensor development .
Chemical Synthesis and Transformations
TFPPC synthesis involves the Biginelli reaction as a key step, followed by Huisgen 1,3-dipolar cycloaddition. Understanding its reactivity and transformations can lead to novel synthetic routes and functionalized derivatives .
Indole Derivatives and Beyond
TFPPC’s core structure shares similarities with indole derivatives. Researchers have explored its potential in synthesizing tricyclic indoles and azepinoindoles. These compounds have diverse biological activities and may serve as starting points for further exploration .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-4-24-20(23)17-15-10-7-13(3)11-16(15)25-19(17)21-18(22)14-8-5-12(2)6-9-14/h5-6,8-9,13H,4,7,10-11H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLNKXUPYBEESH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2381482.png)


![(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381485.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2381488.png)
![Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2381490.png)




![4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2381497.png)

![2-(4-ethoxyphenyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2381499.png)